molecular formula C9H6Cl3F3O B14021208 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14021208
M. Wt: 293.5 g/mol
InChI Key: CUKLTVBUUSNJOE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol is a halogenated ethanol derivative with a trifluoromethyl-substituted aromatic ring. Its molecular formula is C₉H₆Cl₃F₃O, featuring two chlorine atoms on the ethanol moiety and a substituted phenyl group containing chlorine and trifluoromethyl groups at the 2- and 3-positions, respectively.

Properties

Molecular Formula

C9H6Cl3F3O

Molecular Weight

293.5 g/mol

IUPAC Name

2,2-dichloro-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl3F3O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,7-8,16H

InChI Key

CUKLTVBUUSNJOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol generally involves the following key steps:

  • Preparation of the appropriately substituted aromatic precursor (e.g., 2-chloro-3-(trifluoromethyl)benzene derivatives).
  • Introduction of the dichloroethanol moiety via nucleophilic addition or substitution reactions.
  • Purification and isolation of the target compound.

Preparation of Aromatic Precursors

The aromatic moiety, 2-chloro-3-(trifluoromethyl)phenyl , is typically prepared through selective halogenation and trifluoromethylation reactions. For example, nitration of o-chlorotrifluoromethane in acetic anhydride followed by reduction and further functionalization yields intermediates such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be adapted for related syntheses.

Key parameters from patent CN110885298B include:

Step Reagents & Conditions Notes
Nitration o-Chlorotrifluoromethane + conc. HNO3 in acetic anhydride, 10-15 °C, 3-4 h Controlled temperature and pH (7.5-8.0) critical for selectivity
Reduction Hydrazine hydrate (80%) in ethanol reflux with FeCl3·6H2O catalyst Dropwise addition over 3 hours, hot filtration
Cyclization Triphosgene and catalyst in organic solvent at -5 °C then reflux Reaction time 3-5 h, reduced pressure distillation

These steps yield high-purity chlorotrifluoromethyl aromatic intermediates, which serve as the foundation for further functionalization.

Biocatalytic Reduction Approach

Recent advances demonstrate the use of engineered ketoreductases (KREDs) for the enantioselective reduction of halogenated aromatic ketones to their corresponding alcohols, achieving excellent yields (up to 91%) and enantiomeric excess (>99.9% ee). This approach offers:

  • Mild reaction conditions (aqueous or biphasic systems).
  • High stereoselectivity.
  • Sustainability and scalability.

For example, the reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone to (S)-2-chloro-1-(3,4-difluorophenyl) ethanol has been successfully performed using whole-cell biocatalysts, indicating the potential for similar strategies in preparing the 2,2-dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol compound.

Chemical Purification and Isolation

Purification typically involves:

  • Extraction with organic solvents such as dichloromethane, chloroform, or dioxane.
  • Filtration through activated carbon to remove impurities.
  • Reduced pressure distillation or vacuum rectification at controlled temperatures (95-100 °C) and vacuum levels (-0.096 MPa) to isolate the pure product with >99% purity.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Conditions Yield/Purity Reference
Aromatic precursor synthesis Nitration of o-chlorotrifluoromethane, reduction, cyclization Acetic anhydride, HNO3, hydrazine hydrate, triphosgene 10-15 °C nitration, reflux ethanol, -5 °C cyclization ~80% molar yield, >99% purity
Ketone intermediate synthesis Lithiation and electrophilic substitution n-BuLi, trifluoroacetic acid esters -78 °C to room temp 25-41% yield, 98.5% purity
Biocatalytic reduction Whole-cell ketoreductase catalysis Ketoreductases, cofactors Mild aqueous conditions Up to 91% yield, >99% ee
Purification Extraction, filtration, vacuum distillation Organic solvents, activated carbon 95-100 °C, vacuum distillation >99% purity

Detailed Research Findings and Notes

  • The use of triphosgene and catalysts like DMAP or pyridine in organic solvents is effective for converting hydrazine-reduced intermediates into isocyanates or related derivatives, which can be further transformed chemically.
  • The temperature control during dropwise addition (often between -5 °C and 15 °C) is crucial to avoid side reactions and ensure high selectivity.
  • Biocatalytic methods offer a green alternative to traditional chemical reductions, with engineered enzymes providing enhanced activity and stability.
  • The presence of trifluoromethyl and chloro substituents influences reactivity and requires tailored reaction conditions for optimal yields.
  • Purification-free methods for related trifluoroacetimidoyl chlorides have been developed recently, suggesting potential for streamlined synthesis of related compounds.

Chemical Reactions Analysis

2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with a complex structure that includes chlorine and trifluoromethyl substituents. It has the molecular formula C9H6Cl3F3OC_9H_6Cl_3F_3O and a molecular weight of approximately 253.5 g/mol. The presence of a hydroxyl group (-OH) classifies it as an alcohol, while the dichloro and trifluoromethyl groups give it unique chemical reactivity and potential biological activity.

Chemical Properties and Reactions
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol can undergo oxidation to yield 2,2-dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)acetone, or reduction to form 1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol. The specific arrangement of chlorine and trifluoromethyl groups relative to the hydroxyl group distinguishes it from similar compounds, potentially leading to distinct chemical reactivity and biological interactions.

Related Compounds
A related compound, 2,2-dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanone, has the molecular formula C9H4Cl3F3OC_9H_4Cl_3F_3O and a molecular weight of 291.48 .

IUPAC Names of Related Compounds
Several related compounds share similar structural features:

  • 2-chloro-5-[[(3R)-2,2-dichloro-3-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]-N-[3-(2-ethylsulfonylpropanoylamino)-2,4-difluorophenyl]benzamide
  • 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone
  • 2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone

Potential Applications
Ruthenium polypyridyl complexes, which share some chemical properties with 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol, have applications in various fields:

  • Dye-sensitized solar cells
  • Photoredox catalysis
  • Light-driven water oxidation
  • Biological electron transfer

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomer: 2,2-Dichloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

This analog differs in the substitution pattern of the phenyl ring (4-chloro vs. 2-chloro). Key differences include:

  • Reactivity : The 3-trifluoromethyl group in the target compound may sterically hinder electrophilic substitution reactions compared to the 2-trifluoromethyl analog, altering its interaction with biological targets.
Property Target Compound (2-chloro-3-(trifluoromethyl)) Analog (4-chloro-2-(trifluoromethyl))
Molecular Formula C₉H₆Cl₃F₃O C₉H₆Cl₃F₃O
Substituent Positions 2-Cl, 3-CF₃ on phenyl 4-Cl, 2-CF₃ on phenyl
Hazard Profile Likely similar (H315, H319, H335) H315, H319, H335
Storage Conditions Likely 4–8°C 4–8°C

Chlorinated Trifluoromethylphenyl Ethers (Pesticides)

Compounds like nitrofluorfen and oxyfluorfen (2-chloro-4-(trifluoromethyl)phenyl derivatives) share structural motifs with the target compound but feature ether linkages instead of ethanol moieties . Key distinctions:

  • Biological Activity: Ether-linked pesticides target plant protoporphyrinogen oxidase (PPO), while the ethanol moiety may redirect activity toward other enzymes or receptors.
Compound Functional Group Use Key Substituents
Target Compound Ethanol Not specified 2-Cl, 3-CF₃ on phenyl
Nitrofluorfen Ether Herbicide 2-Cl, 4-CF₃ on phenyl
Oxyfluorfen Ether Herbicide 3-Ethoxy-4-nitro, 4-CF₃ on phenyl

Biological Activity

2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound notable for its complex structure, which includes multiple chlorine and trifluoromethyl substituents. This compound is classified as an alcohol due to the presence of the hydroxyl group (-OH), and its molecular formula contributes to its unique chemical reactivity and potential biological activity. Understanding its biological activity is essential for exploring its pharmacological applications.

  • Molecular Formula : C10H8Cl2F3O
  • Molecular Weight : Approximately 253.5 g/mol
  • Structural Features : The compound features a dichloro and a trifluoromethyl group, which may influence its interaction with biological targets.

Research indicates that 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol may interact with various biological targets, potentially inhibiting specific enzymes or receptors. Such interactions can disrupt normal cellular functions, making the compound a candidate for pharmacological applications in treating diseases linked to these pathways.

Enzyme Inhibition

Studies have highlighted the potential of this compound to inhibit certain enzymes. For instance, it has been suggested that the trifluoromethyl group enhances the compound's potency against specific biological targets.

Case Study: Antichlamydial Activity

A relevant study focused on synthesizing compounds with antichlamydial activity, where derivatives similar to 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol were evaluated. The results indicated that modifications in the structure influenced their effectiveness against Chlamydia trachomatis, showcasing the importance of structural components like the trifluoromethyl group in enhancing biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol, a comparison with structurally similar compounds was performed. The following table summarizes key characteristics:

Compound NameMolecular FormulaSimilarity Index
4-Chloro-3-(trifluoromethyl)phenolC8H6ClF3O0.85
4-Chloro-3-(trifluoromethyl)benzoic acidC8H5ClF3O20.82
2-Chloro-4-(trifluoromethyl)benzyl alcoholC9H8ClF3O0.88
4-Chloro-3-(trifluoromethyl)benzamideC8H6ClF3N0.82

This table illustrates that while these compounds share structural similarities, the unique arrangement of chlorine and trifluoromethyl groups in 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol may confer distinct chemical reactivity and biological interactions.

Toxicity and Safety Profile

Evaluating the toxicity of compounds is crucial for their potential therapeutic use. Preliminary studies suggest that derivatives of this compound do not exhibit significant toxicity towards human cells at effective concentrations used in biological assays . Further investigations into mutagenicity and metabolic stability are necessary to comprehensively assess safety profiles.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol, and how can intermediates be monitored?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key intermediates include 2-chloro-3-(trifluoromethyl)aniline (a common precursor for trifluoromethylphenyl derivatives) and halogenated ethanol intermediates.

  • Critical Step: Monitor intermediates using HPLC (High-Performance Liquid Chromatography) and LCMS (Liquid Chromatography-Mass Spectrometry) to track reaction progress and purity. For example, impurities like 1-(2-chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole can arise from residual aniline precursors and must be identified early .
  • Purification: Use silica-gel column chromatography with gradient elution (e.g., dichloromethane/methanol) to isolate the target compound .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR: Resolve structural ambiguities, such as chlorine/trifluoromethyl group positioning. For example, ¹⁹F NMR can confirm the presence of the -CF₃ group (δ ~62 ppm in CDCl₃) .
  • LCMS: Verify molecular weight (e.g., observed m/z ~247.9 for related triazole impurities) and detect trace byproducts .
  • HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97% by area) .

Basic: How can density functional theory (DFT) guide the electronic structure analysis of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP functional ) with basis sets like 6-31G(d,p) can model:

  • Electrostatic potential surfaces to predict reactive sites.
  • Thermochemical properties (e.g., bond dissociation energies for Cl or CF₃ groups).
  • Solvent effects using implicit solvation models (e.g., PCM).
    Studies show hybrid functionals with exact-exchange terms (e.g., B3LYP) improve accuracy for halogenated systems .

Advanced: How can regiochemical challenges during trifluoromethyl group introduction be addressed?

Methodological Answer:
The electron-withdrawing -CF₃ group directs electrophilic substitution to specific positions.

  • Strategy: Use directed ortho-metalation (DoM) with strong bases (e.g., LDA) to install chlorine at the 2-position of the phenyl ring.
  • Validation: Compare experimental NMR data with DFT-predicted chemical shifts to confirm regioselectivity .

Advanced: What methods identify and mitigate impurities from starting materials or side reactions?

Methodological Answer:

  • Impurity Profiling: Use LCMS-HRMS (High-Resolution Mass Spectrometry) to detect byproducts like triazoles (e.g., m/z 247.9) formed from residual aniline .
  • Process Optimization: Adjust reaction stoichiometry (e.g., excess ethanol derivative) to minimize unreacted precursors.
  • Crystallization: Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced: How do different DFT functionals compare in modeling the compound’s reactivity and stability?

Methodological Answer:

  • Benchmarking: Compare B3LYP (hybrid functional) and M06-2X (meta-GGA) for accuracy in predicting:
    • Geometric parameters (bond lengths/angles) vs. crystallographic data.
    • Reaction barriers for Cl or CF₃ group substitutions.
  • Validation: Use experimental thermochemical data (e.g., enthalpy of formation) to assess functional performance. Studies show hybrid functionals reduce errors in halogenated systems by 2–3 kcal/mol .

Advanced: What crystallographic tools resolve structural ambiguities in halogenated ethanol derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, particularly for disordered Cl/CF₃ groups.
  • Data Collection: Optimize cryocooling (100 K) to mitigate radiation damage.
  • Validation: Cross-check hydrogen bonding networks with DFT-optimized geometries .

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